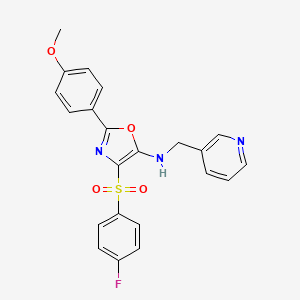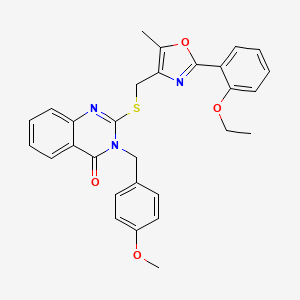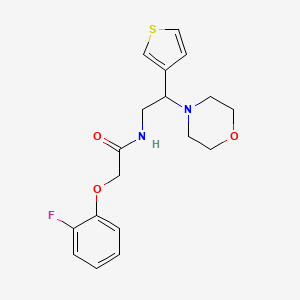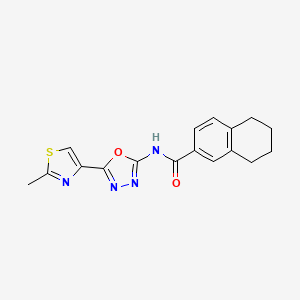
N-(5-(2-甲基噻唑-4-基)-1,3,4-恶二唑-2-基)-5,6,7,8-四氢萘-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,3,4-oxadiazole ring and a 2-methylthiazol-4-yl group. The 1,3,4-oxadiazole ring is noted as a bioisostere for carboxylic, amide, and ester groups.Chemical Reactions Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Its molecular weight is 344.37.科学研究应用
1. Application in Pharmaceutical Chemistry
Scientific Field
Pharmaceutical Chemistry
Summary of Application
This compound has been explored for its potential as a multi-target-directed ligand in drug design due to its structural complexity and the presence of multiple reactive moieties .
Methods of Application
The compound is synthesized and then subjected to various biochemical evaluations and computational analyses to determine its interaction with different biological targets .
Results
The compound exhibited promising results as a lead molecule for further evaluation at molecular targets for the treatment of specific diseases. It showed significant enzyme inhibition activity in preliminary assays .
2. Application in Antimicrobial Research
Scientific Field
Microbiology
Summary of Application
Derivatives of this compound have been studied for their antimicrobial properties against various bacterial and fungal species .
Methods of Application
The derivatives are tested using turbidimetric methods for antimicrobial activity and Sulforhodamine B (SRB) assay for anticancer activity
7. Application in Neurological Disorders
Scientific Field
Neurology
Summary of Application
The compound is being investigated for its potential to treat neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .
Methods of Application
The compound undergoes in vivo testing in animal models for neurological diseases, where its pharmacokinetics and pharmacodynamics are closely monitored .
Results
Preliminary results indicate that the compound may have therapeutic effects on certain neurological conditions, warranting further investigation .
8. Application in Metabolic Disease Research
Scientific Field
Endocrinology
Summary of Application
This compound is studied for its role in modulating metabolic pathways, potentially offering a new approach to treating metabolic diseases .
Methods of Application
Researchers use cell-based assays to test the compound’s effect on metabolic enzymes and pathways .
Results
The compound has shown to influence metabolic processes in preliminary studies, suggesting possible applications in metabolic disorder treatments .
9. Application in Environmental Chemistry
Scientific Field
Environmental Chemistry
Summary of Application
The compound’s derivatives are evaluated for their ability to degrade environmental pollutants, contributing to the field of green chemistry .
Methods of Application
The derivatives are tested for their catalytic efficiency in breaking down pollutants in controlled laboratory settings .
Results
Some derivatives have demonstrated effectiveness in degrading specific pollutants, indicating their potential use in environmental remediation .
10. Application in Material Science
Scientific Field
Material Science
Summary of Application
Researchers are exploring the use of this compound in the development of new materials with enhanced properties for various industrial applications .
Methods of Application
The compound is incorporated into polymers and other materials, and its effects on the material properties are assessed through mechanical and thermal testing .
Results
The modified materials have shown improved characteristics, such as increased strength and thermal stability, in initial tests .
11. Application in Veterinary Medicine
Scientific Field
Veterinary Medicine
Summary of Application
The compound is being tested for its efficacy in treating diseases in animals, particularly livestock and companion animals .
Methods of Application
Clinical trials are conducted on affected animals to evaluate the compound’s safety and therapeutic effects .
Results
The trials have yielded positive outcomes, with the compound proving to be effective in treating certain animal diseases .
12. Application in Agricultural Biotechnology
Scientific Field
Agricultural Biotechnology
Summary of Application
The compound’s potential as a growth promoter or protective agent against plant diseases is being assessed .
Methods of Application
Field trials are performed where the compound is applied to crops, and its impact on growth and disease resistance is observed .
Results
Early results show that the compound may enhance plant growth and provide protection against certain pathogens .
安全和危害
属性
IUPAC Name |
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-18-14(9-24-10)16-20-21-17(23-16)19-15(22)13-7-6-11-4-2-3-5-12(11)8-13/h6-9H,2-5H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYAVQDVSSFJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

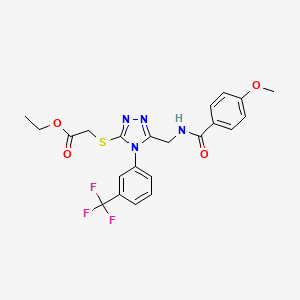
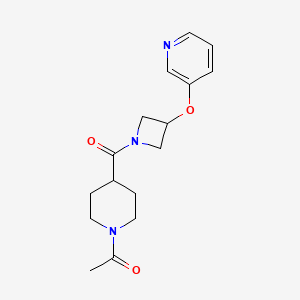
![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2629819.png)
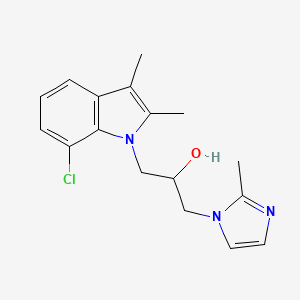
![5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde](/img/structure/B2629821.png)
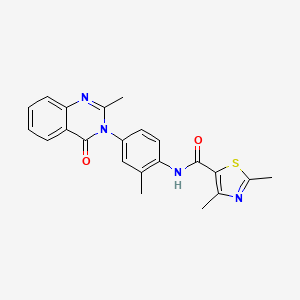
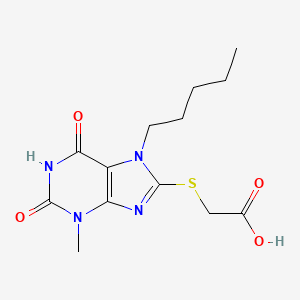
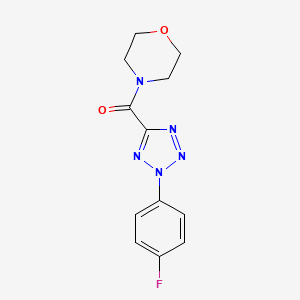
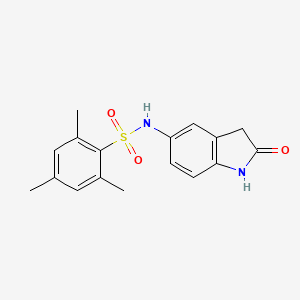
![3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2629828.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2629830.png)
